molecular formula C18H21N3 B15283932 3-(1H-benzimidazol-2-yl)-N-(3-methylbenzyl)-1-propanamine

3-(1H-benzimidazol-2-yl)-N-(3-methylbenzyl)-1-propanamine

Cat. No.: B15283932
M. Wt: 279.4 g/mol
InChI Key: UYOBRGNFTJRLDZ-UHFFFAOYSA-N
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Description

3-(1H-benzimidazol-2-yl)-N-(3-methylbenzyl)-1-propanamine is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-2-yl)-N-(3-methylbenzyl)-1-propanamine typically involves the reaction of benzimidazole with 3-methylbenzylamine and 1-bromopropane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzimidazol-2-yl)-N-(3-methylbenzyl)-1-propanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

3-(1H-benzimidazol-2-yl)-N-(3-methylbenzyl)-1-propanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and cancer.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-2-yl)-N-(3-methylbenzyl)-1-propanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with their metabolic pathways or induce cell death through apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(2-aminophenyl)benzimidazole: Another benzimidazole derivative with similar biological activities.

    1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol: A related compound with different functional groups.

Uniqueness

3-(1H-benzimidazol-2-yl)-N-(3-methylbenzyl)-1-propanamine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of benzimidazole and 3-methylbenzylamine moieties makes it a valuable compound for various research applications.

Properties

Molecular Formula

C18H21N3

Molecular Weight

279.4 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-N-[(3-methylphenyl)methyl]propan-1-amine

InChI

InChI=1S/C18H21N3/c1-14-6-4-7-15(12-14)13-19-11-5-10-18-20-16-8-2-3-9-17(16)21-18/h2-4,6-9,12,19H,5,10-11,13H2,1H3,(H,20,21)

InChI Key

UYOBRGNFTJRLDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNCCCC2=NC3=CC=CC=C3N2

Origin of Product

United States

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